molecular formula C21H19F3N2O2 B2676770 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(trifluoromethyl)benzamide CAS No. 1005298-22-5

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(trifluoromethyl)benzamide

Cat. No. B2676770
CAS RN: 1005298-22-5
M. Wt: 388.39
InChI Key: VQFPQCLTNRWMKK-UHFFFAOYSA-N
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Description

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H19F3N2O2 and its molecular weight is 388.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research into the synthesis and chemical properties of compounds structurally related to N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(trifluoromethyl)benzamide has led to the development of novel synthetic methods and the discovery of unique chemical reactions. For instance, Szakonyi et al. (2002) explored the synthesis of derivatives that could be seen as doubly constrained 1-aminocyclopropane-1-carboxylic acid systems through a remarkable cyclopropanation process. This process yielded new types of heterocyclic systems and provided insights into the mechanism of cyclopropanation (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).

Ye et al. (2018) demonstrated a metal-free synthesis approach to quinolines by directly condensing amides with alkynes, showcasing the versatility of N-aryl amides in forming substituted quinolines under certain conditions. This research revealed the presence of N-aryl nitrilium intermediates, suggesting a plausible mechanism for the formation of quinolines, which contributes to the understanding of the chemical behavior of related compounds (Ye, Zhu, Geng, & Huang, 2018).

Pharmacological Potential

The pharmacological potential of compounds related to this compound has been explored in various studies. For example, Rilova et al. (2014) investigated the design, synthesis, and biological evaluation of quinoline-based analogues as inhibitors of DNA methylation. These studies aimed at understanding the compounds' interactions with biological molecules and assessing their potential as therapeutic agents. Among the synthesized derivatives, some showed activities comparable to the parent compound, highlighting their potential in modulating DNA methylation, which is crucial for the development of novel therapeutics (Rilova et al., 2014).

Novel Reaction Mechanisms and Catalysis

Research has also focused on uncovering novel reaction mechanisms and catalysis involving compounds structurally related to this compound. For instance, Parella, Gopalakrishnan, & Babu (2013) reported on the auxiliary-enabled and Pd(OAc)2-catalyzed direct arylation of C(sp3)-H bonds of cyclopropanes. This method led to the assembly of novel mono- and di-aryl-N-(quinolin-8-yl)cyclopropanecarboxamide scaffolds, demonstrating a significant advancement in the field of catalysis and synthetic chemistry (Parella, Gopalakrishnan, & Babu, 2013).

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O2/c22-21(23,24)17-6-2-1-5-16(17)19(27)25-15-9-10-18-14(12-15)4-3-11-26(18)20(28)13-7-8-13/h1-2,5-6,9-10,12-13H,3-4,7-8,11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFPQCLTNRWMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.